molecular formula C25H28N2O4 B4545352 3-[1-(1-benzofuran-2-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide

3-[1-(1-benzofuran-2-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide

Cat. No.: B4545352
M. Wt: 420.5 g/mol
InChI Key: DBTRJSSRNOTGOD-UHFFFAOYSA-N
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Description

3-[1-(1-benzofuran-2-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C25H28N2O4 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.20490738 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications of Benzofuran Derivatives

Benzofuran and its derivatives have been identified as significant scaffolds in the development of antimicrobial agents. The unique structural features of benzofuran compounds, including their wide array of biological activities, make them privileged structures in the field of drug discovery. Recent developments have emphasized their role as potent inhibitors against various diseases, viruses, fungi, microbes, and enzymes. Benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin have found applications in treating skin diseases like cancer or psoriasis. This highlights the potential of benzofuran derivatives in antimicrobial therapy and their importance in the search for efficient antimicrobial candidates (Hiremathad et al., 2015).

Environmental Impact and Safety

Concerning the environmental impact and safety of chemical compounds similar to "3-[1-(1-benzofuran-2-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide", research has focused on the occurrence, fate, and behavior of parabens (which share some structural similarities with benzofuran derivatives) in aquatic environments. Despite treatments that relatively well eliminate them from wastewater, parabens are always present at low concentration levels in effluents of wastewater treatment plants. Their presence in surface water and sediments is due to the consumption of paraben-based products and continuous introduction into the environment. This highlights the need for further studies to improve knowledge regarding the toxicity of such compounds and their by-products (Haman et al., 2015).

Properties

IUPAC Name

3-[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-30-21-9-4-6-19(14-21)16-26-24(28)12-11-18-7-5-13-27(17-18)25(29)23-15-20-8-2-3-10-22(20)31-23/h2-4,6,8-10,14-15,18H,5,7,11-13,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTRJSSRNOTGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CCC2CCCN(C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-(1-benzofuran-2-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide
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3-[1-(1-benzofuran-2-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide
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3-[1-(1-benzofuran-2-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide
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3-[1-(1-benzofuran-2-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide
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3-[1-(1-benzofuran-2-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide
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3-[1-(1-benzofuran-2-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.